molecular formula C10H15N3O2S B7411726 (2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone

(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone

Cat. No.: B7411726
M. Wt: 241.31 g/mol
InChI Key: VYSLLRDHMDJZQQ-UHFFFAOYSA-N
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Description

(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring substituted with a propyl group and a thiadiazole ring attached to a methanone group. The combination of these functional groups imparts distinctive chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.

    Attachment of the Methanone Group: The methanone group is introduced via a condensation reaction between the thiadiazole ring and a suitable aldehyde or ketone.

    Formation of the Morpholine Ring:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalysts, to ensure high yield and purity of the final product. The use of microwave-assisted synthesis and flow chemistry techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or thiadiazole rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted morpholine or thiadiazole derivatives

Scientific Research Applications

(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring can interact with metal ions or other biomolecules, influencing various biochemical processes. Additionally, the morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone stands out due to its unique combination of a morpholine ring and a thiadiazole ring, which imparts distinctive chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

(2-propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-3-8-7-13(4-5-15-8)10(14)9-6-11-12-16-9/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSLLRDHMDJZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCO1)C(=O)C2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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